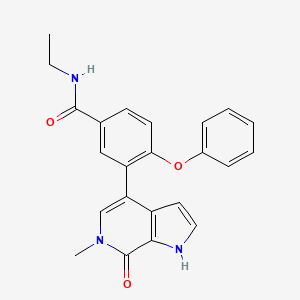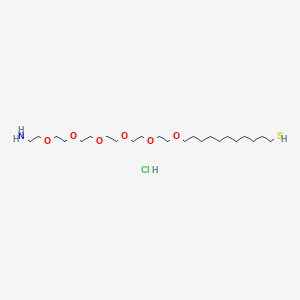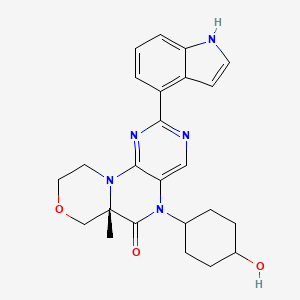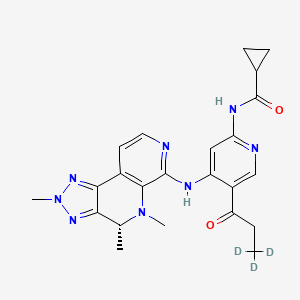![molecular formula C6H5N3S B15135851 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazo ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the imidazo[4,5-b]pyridine core.
Wissenschaftliche Forschungsanwendungen
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridines: Another class of related compounds with different structural arrangements.
Imidazo[4,5-c]pyridines: These compounds have a similar fused ring system but with different connectivity.
Uniqueness
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C6H5N3S |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
1,7a-dihydroimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-4H,(H,8,10) |
InChI-Schlüssel |
KXKGFDPOPARRSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=S)N2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)


![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)



![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)


![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)

